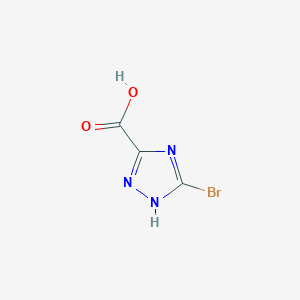

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

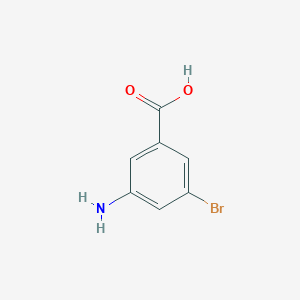

“5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 .

Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” consists of a 1,2,4-triazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” include a molecular weight of 191.97, and it is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Peptidomimetics and Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, derived from 1H-1,2,4-triazoles, is significant in preparing peptidomimetics or biologically active compounds using a ruthenium-catalyzed cycloaddition process. This approach overcomes the Dimroth rearrangement challenge, enhancing the production of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

2. Creation of Novel Triazole Derivatives

The synthesis of previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles involves a sequence of reactions starting from 3,5-dibromo-1,2,4-triazole. This process includes alkylation, nucleophilic substitution, and the removal of the thietanyl protecting group, contributing to the development of new triazole compounds (Khaliullin et al., 2018).

3. Anticancer Agent Synthesis

3-Substituted-4-amino-5-mercapto-1,2,4-triazoles serve as versatile synthons for constructing various heterocycles with biological activity, including anticancer properties. These compounds, when reacted with fluorobenzoic acids, yield 1,2,4-triazolo[3,4-b]thiadiazoles with demonstrated in vitro anticancer activity (Bhat et al., 2004).

4. Synthesis of Amino Derivatives for Materials Chemistry

The synthesis of dibromo-triazoles and their amino derivatives is important for medicinal chemistry, bio-conjugation, and materials chemistry. These compounds exhibit functional material properties and are synthesized through a series of reactions involving 1H-1,2,4-triazole and brominating agents (Yu et al., 2014).

5. Synthesis of Triazole Libraries for Agrochemical Activity

The microwave-assisted and continuous-flow microfluidic synthetic methods are utilized for the efficient solution-phase synthesis of a 1H-1,2,4-triazole library with potential agrochemical activity. This involves starting from 3,5-dibromo-1H-1,2,4-triazole (Szommer et al., 2012).

Safety And Hazards

The safety information for “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” includes the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIDTOGYMYMLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475683 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

CAS RN |

674287-63-9 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)